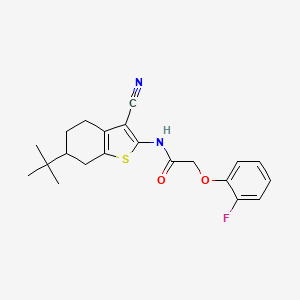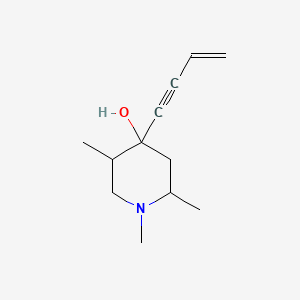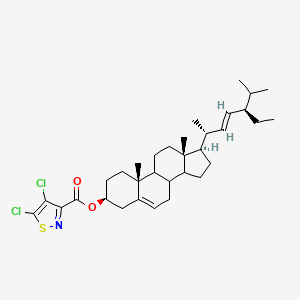![molecular formula C26H20I2N2O5 B11075624 (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11075624.png)
(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, isopropyl, and oxazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzyl group: This step often involves nitration reactions under controlled conditions.
Final assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
科学的研究の応用
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but lacks the oxazole ring and iodination.
(4-Nitrophenyl)methanol: Contains the nitrobenzyl group but differs in the overall structure.
Uniqueness
4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and iodination distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C26H20I2N2O5 |
|---|---|
分子量 |
694.3 g/mol |
IUPAC名 |
(4Z)-4-[[3,5-diiodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-(4-propan-2-ylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20I2N2O5/c1-15(2)18-5-7-19(8-6-18)25-29-23(26(31)35-25)13-17-11-21(27)24(22(28)12-17)34-14-16-3-9-20(10-4-16)30(32)33/h3-13,15H,14H2,1-2H3/b23-13- |
InChIキー |
TXSOGNHJYAQBDX-QRVIBDJDSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)/C(=O)O2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B11075556.png)

![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)


![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
![4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075616.png)


